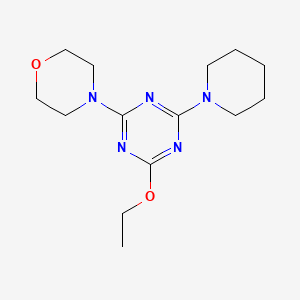
2-Ethoxy-4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazine
Description
4-(4-Ethoxy-6-piperidino-1,3,5-triazin-2-yl)morpholine is a chemical compound belonging to the class of 1,3,5-triazine derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry
Properties
Molecular Formula |
C14H23N5O2 |
|---|---|
Molecular Weight |
293.36 g/mol |
IUPAC Name |
4-(4-ethoxy-6-piperidin-1-yl-1,3,5-triazin-2-yl)morpholine |
InChI |
InChI=1S/C14H23N5O2/c1-2-21-14-16-12(18-6-4-3-5-7-18)15-13(17-14)19-8-10-20-11-9-19/h2-11H2,1H3 |
InChI Key |
XIQUBFCGFJGVHI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC(=N1)N2CCOCC2)N3CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a base such as sodium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The use of microwave irradiation has been reported to enhance the reaction efficiency and yield, making it a viable option for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethoxy-6-piperidino-1,3,5-triazin-2-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the triazine ring or other functional groups.
Substitution: Nucleophilic substitution reactions are common, where different nucleophiles can replace the existing groups on the triazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized triazine derivatives, while substitution reactions can produce a variety of substituted triazine compounds .
Scientific Research Applications
4-(4-Ethoxy-6-piperidino-1,3,5-triazin-2-yl)morpholine has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a monoamine oxidase inhibitor, which could have implications in treating neurological disorders.
Materials Science: The compound is used in the synthesis of polymers and materials with unique properties, such as enhanced thermal stability and reactivity.
Industrial Chemistry: It is employed in the production of various industrial chemicals and materials, including flame retardants and reactive dyes.
Mechanism of Action
The mechanism of action of 4-(4-ethoxy-6-piperidino-1,3,5-triazin-2-yl)morpholine involves its interaction with specific molecular targets. For instance, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters like serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially alleviating symptoms of depression and other neurological conditions .
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethoxy-1,3,5-triazine derivatives: These compounds share a similar triazine core but differ in their substituents, leading to variations in their chemical properties and applications.
4,6-Dipiperidino-1,3,5-triazine derivatives: These compounds have piperidino groups at the 4 and 6 positions, similar to 4-(4-ethoxy-6-piperidino-1,3,5-triazin-2-yl)morpholine, but lack the ethoxy and morpholine groups.
Uniqueness
The presence of the ethoxy and morpholine groups, in addition to the piperidino group, makes it a versatile compound for various research and industrial purposes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


